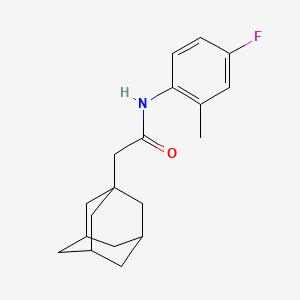![molecular formula C20H19N5O4 B4379527 1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4379527.png)
1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE
Descripción general
Descripción
1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a phenyl group
Métodos De Preparación
The synthesis of 1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitro and phenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, nitrobenzene, and phenyl isocyanate under controlled conditions. Industrial production methods may employ similar routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring may play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of new drugs.
Comparación Con Compuestos Similares
Similar compounds to 1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE include:
1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-3-carboxamide: Differing in the position of the carboxamide group.
1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-sulfonamide: Featuring a sulfonamide group instead of a carboxamide group.
Propiedades
IUPAC Name |
2-methyl-4-nitro-N-[2-(2-phenylethylcarbamoyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-24-18(17(13-22-24)25(28)29)20(27)23-16-10-6-5-9-15(16)19(26)21-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBVICHEQZMWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-furamide](/img/structure/B4379447.png)

![METHYL 5-ETHYL-2-({[1-(4-NITROPHENYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4379456.png)
![4-{4-[(4-isopropylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B4379469.png)
![methyl 2-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B4379477.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4379483.png)
![dimethyl 2-({[1-(1-adamantyl)-4-chloro-1H-pyrazol-3-yl]carbonyl}amino)terephthalate](/img/structure/B4379484.png)
![5-[(2-chlorophenoxy)methyl]-N-(3,4-dichlorobenzyl)-2-furamide](/img/structure/B4379490.png)

![2-[(3-iodobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4379509.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B4379521.png)
![4-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4379526.png)
![N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4379534.png)
![methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate](/img/structure/B4379537.png)
